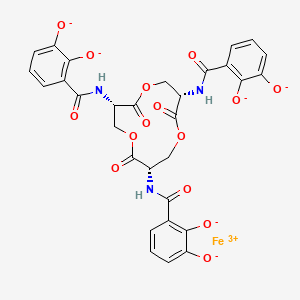

Ferric enterobactin ion

Description

Structure

3D Structure of Parent

Properties

CAS No. |

61481-53-6 |

|---|---|

Molecular Formula |

C30H21FeN3O15-3 |

Molecular Weight |

719.3 g/mol |

IUPAC Name |

3-[[(3S,7S,11S)-7,11-bis[(2,3-dioxidobenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]carbamoyl]benzene-1,2-diolate;iron(3+) |

InChI |

InChI=1S/C30H27N3O15.Fe/c34-19-7-1-4-13(22(19)37)25(40)31-16-10-46-29(44)18(33-27(42)15-6-3-9-21(36)24(15)39)12-48-30(45)17(11-47-28(16)43)32-26(41)14-5-2-8-20(35)23(14)38;/h1-9,16-18,34-39H,10-12H2,(H,31,40)(H,32,41)(H,33,42);/q;+3/p-6/t16-,17-,18-;/m0./s1 |

InChI Key |

NGILTSZTOFYVBF-UVJOBNTFSA-H |

Isomeric SMILES |

C1[C@@H](C(=O)OC[C@@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)[O-])[O-])NC(=O)C3=C(C(=CC=C3)[O-])[O-])NC(=O)C4=C(C(=CC=C4)[O-])[O-].[Fe+3] |

Canonical SMILES |

C1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)[O-])[O-])NC(=O)C3=C(C(=CC=C3)[O-])[O-])NC(=O)C4=C(C(=CC=C4)[O-])[O-].[Fe+3] |

Origin of Product |

United States |

Structural Elucidation and Coordination Chemistry of Ferric Enterobactin Ion

Ligand Architecture and Iron Coordination Environment

Enterobactin (B1671361) is a siderophore produced by many Gram-negative bacteria to sequester ferric iron (Fe³⁺) from the environment. acs.orgtandfonline.com Its structure is uniquely preorganized for this function, featuring a cyclic triserine (B1365512) lactone backbone. pnas.orgescholarship.org This backbone serves as a scaffold, presenting three 2,3-dihydroxybenzamide (DHB) arms for metal binding. nih.gov

The binding of iron by enterobactin is initiated by the deprotonation of the hydroxyl groups on its three DHB moieties, converting them into potent triscatecholate ligands. nih.gov These three catecholate groups then bind to a central Fe³⁺ ion. pnas.org This triscatecholate coordination is responsible for the exceptionally high affinity of enterobactin for ferric iron, with a formation constant reported as 10⁵², making it one of the strongest iron chelators known in nature. nih.govwikipedia.org

The ferric enterobactin complex is a monomeric species, consisting of a single iron atom chelated by one enterobactin ligand. nih.gov Each of the three bidentate catecholate arms forms a five-membered chelate ring with the ferric ion, coordinating through its two oxygen atoms. escholarship.org This results in the enterobactin acting as a hexadentate ligand, meaning it binds the central metal ion at six distinct points. nih.gov This hexadentate chelation contributes significantly to the thermodynamic stability of the complex, a phenomenon known as the chelate effect.

The coordination of the three catecholate ligands around the octahedral iron center creates a chiral complex. pnas.org Spectroscopic studies and, ultimately, definitive crystallographic data have established that the naturally occurring, metabolically active form of the ferric enterobactin ion possesses a Δ (delta) configuration. nih.govpnas.orgwikipedia.org This refers to the left-handed propeller-like twist of the ligands around the metal center. escholarship.org

Furthermore, the complex adopts a cis conformation. This designation indicates that the oxygen atoms located at the ortho-positions of the three DHB arms bind to one triangular face of the coordination octahedron, while the oxygens at the meta-positions bind to the opposite triangular face. nih.gov

Spectroscopic and Crystallographic Investigations

Prior to successful crystallization, the structure of ferric enterobactin was inferred from various spectroscopic techniques, including NMR studies on analogous gallium(III) complexes, and computational models. nih.gov While these studies correctly predicted many structural features, they could not provide the definitive proof that only X-ray crystallography can offer. acs.org

For many years, the ferric enterobactin complex resisted all attempts at crystallization, a necessary prerequisite for single-crystal X-ray diffraction analysis. nih.govnih.gov This difficulty hindered the definitive confirmation of its molecular structure and the precise details of its coordination geometry. acs.org

A breakthrough in the structural elucidation of ferric enterobactin was achieved through the technique of racemic crystallography. nih.govwikipedia.orgacs.org This strategy involves the co-crystallization of a chiral molecule with its exact mirror image (enantiomer). nih.gov Researchers synthesized the unnatural enantiomer of the ligand and used it to form ferric enantioenterobactin, which has Λ (lambda) stereochemistry at the metal center. nih.gov

By creating a 1:1 racemic mixture of the natural Δ-ferric enterobactin and the synthetic Λ-ferric enantioenterobactin, researchers successfully grew single crystals suitable for X-ray diffraction. nih.govacs.org The analysis of these crystals provided the first and definitive high-resolution structure of the this compound. acs.orgacs.org This work confirmed the hexadentate, triscatecholate coordination and unambiguously assigned the Δ-cis configuration to the natural complex. nih.gov The structure also revealed a distorted octahedral geometry at the iron center, with a twist angle between that of a true octahedron and a trigonal prism. nih.gov

Interactive Data Tables

Table 1: Coordination Properties of Ferric Enterobactin

| Property | Description | Reference |

| Metal Ion | Ferric Iron (Fe³⁺) | nih.gov |

| Ligand | Enterobactin (ent) | nih.gov |

| Coordination Number | 6 | nih.gov |

| Denticity | Hexadentate | nih.gov |

| Binding Moieties | 3x Catecholate | pnas.org |

| Overall Geometry | Distorted Octahedral | nih.gov |

| Stereochemistry | Δ (Delta) | nih.govpnas.org |

| Conformation | cis | nih.gov |

Table 2: Selected Bond Length Data

| Bond | Average Length (Å) | Method | Reference |

| Fe-O | 2.00 | EXAFS | nih.gov |

Advanced X-ray Diffraction Studies

Analysis of Coordination Sphere Interactions

The this compound, [Fe(ent)]³⁻, exhibits a highly stable hexadentate coordination complex, where the Fe(III) center is chelated by a single enterobactin ligand. nih.gov The primary coordination sphere consists of three bidentate catecholate groups that bind the ferric ion in a cis conformation. nih.gov This arrangement means that the oxygen atoms at the ortho-positions of the 2,3-dihydroxybenzamide (DHB) arms coordinate to one facial set of coordination sites, while the meta-position oxygen atoms bind to the remaining sites. nih.gov

Crystallographic studies have provided a definitive Δ assignment for the stereochemistry at the metal center of [Fe(ent)]³⁻. nih.gov The Fe–O bond lengths within the primary coordination sphere show slight variations, which are attributed to secondary coordination sphere interactions. nih.gov Specifically, the Fe–Oortho bonds, with lengths ranging from 2.032(9) to 2.041(8) Å, are slightly longer than the Fe–Ometa bonds, which range from 1.965(9) to 2.0190(97) Å. nih.gov Computational modeling suggests that in an aqueous solution, hydrogen bonding between water molecules and the meta oxygen atoms can lead to a lengthening of the Fe–Ometa bonds, making them more similar in length to the Fe–Oortho bonds. nih.gov

Spectroscopic Characterization (EXAFS, NMR, XANES, UV-Vis, Fluorescence)

A variety of spectroscopic techniques have been employed to elucidate the structural and electronic properties of the this compound in its different protonation states.

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy has been instrumental in determining the bond distances and disorder factors within the metal's coordination sphere for both the deprotonated tris-catecholate, [Fe(Ent)]³⁻, and the neutral, triprotonated tris-salicylate, [Fe(H₃Ent)]⁰, forms of the complex. nih.gov Fe K-edge EXAFS measurements have been conducted on both free and protein-bound ferric enterobactin to monitor the coordination shifts that occur with changes in pH. nih.gov

Analysis of EXAFS data reveals a shorter average Fe-O bond length in the protonated [Fe(H₃Ent)]⁰ complex (1.98 Å) compared to the deprotonated [Fe(Ent)]³⁻ complex (2.00 Å). nih.govnih.govfigshare.com However, the protonated form exhibits a significantly higher static Debye-Waller factor for the first oxygen shell, indicating greater positional disorder of the coordinating oxygen atoms. nih.govnih.govfigshare.com While the differences in bond distances between the iron-catechol oxygen and iron-amide oxygen are small, temperature-dependent EXAFS data allow for the determination of these static Debye-Waller factors, which are characteristic of the catecholate and salicylate coordination modes. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to probe the coordination geometry changes upon protonation. Due to the paramagnetic nature of the Fe(III) ion, these studies often employ the diamagnetic gallium(III) analogue, [Ga(ent)]³⁻, which exhibits the same pH-dependent behavior as the ferric complex. nih.gov ¹H NMR titrations of the gallium complex from higher to lower pD show significant changes in the chemical shifts of the protons, which can be used to monitor the amide bond rotation that accompanies the shift from a catecholate to a salicylate coordination geometry. nih.gov

UV-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring the protonation state and coordination of the ferric enterobactin complex. The deprotonated [Fe(Ent)]³⁻ complex in aqueous solution exhibits a strong absorption band due to a ligand-to-metal charge transfer (LMCT) transition. nih.gov As the pH is lowered and the complex becomes protonated, a shift in the intense π-π* transition in the UV region (around 300 nm) is observed, which corresponds to the catecholate to salicylate coordination change. nih.gov Spectrophotometric titrations can be used to determine the pKa values associated with the stepwise protonation of the complex. nih.gov

Fluorescence spectroscopy has been employed in the context of studying the interaction of ferric enterobactin with proteins, such as the siderocalin (Scn) protein of the mammalian immune system. nih.gov Fluorescence quenching assays are used to determine the dissociation constants for the binding of siderophores to Scn. nih.gov

| Spectroscopic Technique | Key Findings for this compound |

|---|---|

| EXAFS | Provides Fe-O bond distances and disorder factors. The protonated form has a shorter average Fe-O bond length (1.98 Å) but a higher Debye-Waller factor than the deprotonated form (2.00 Å). nih.govnih.govfigshare.com |

| NMR | Used with a Ga(III) analogue to monitor the catecholate-to-salicylate coordination shift upon protonation by observing changes in proton chemical shifts. nih.gov |

| XANES | Spectra are identical for different protonation states, confirming a similar six-coordinate, high-spin ferric environment. nih.gov |

| UV-Vis | Monitors the LMCT band and a pH-dependent shift in the π-π* transition, indicating the catecholate-to-salicylate coordination change. nih.gov |

| Fluorescence | Primarily used in binding assays to determine dissociation constants with proteins like siderocalin. nih.gov |

Solution Chemistry and Protonation Effects

The solution chemistry of the this compound is dominated by its response to changes in pH, which directly influences its coordination structure and potential for iron release.

pH-Dependent Coordination Shifts (Catecholate to Salicylate Transformation)

Under neutral to alkaline conditions, ferric enterobactin exists as the highly stable [Fe(Ent)]³⁻ complex, with the iron center coordinated by the six phenolate (B1203915) oxygens of the three catecholate groups. researchgate.net As the pH of the solution becomes more acidic, the ferric enterobactin complex undergoes a series of three discrete, one-proton steps. nih.govacs.org This protonation occurs at the meta-hydroxyl oxygen of the catechol rings. nih.gov

The protonation of the meta-phenolate groups leads to a significant structural rearrangement in the coordination of the ferric ion. nih.gov The coordination shifts from a tris-catecholate mode to a tris-salicylate mode. nih.gov In the salicylate coordination geometry, the Fe(III) is bound by the ortho-hydroxyl oxygen and the adjacent amide oxygen of each of the three 2,3-dihydroxybenzoylserine arms of the enterobactin ligand. nih.gov This results in the formation of a neutral, triprotonated complex, [Fe(H₃Ent)]⁰. nih.gov This transformation has been confirmed through a variety of thermodynamic and spectroscopic measurements on ferric enterobactin and its synthetic analogues. nih.gov

| Form of Ferric Enterobactin | pH Range | Coordination Mode | Key Structural Features |

|---|---|---|---|

| [Fe(Ent)]³⁻ | Neutral to Alkaline | Tris-catecholate | Fe(III) is coordinated by the six phenolate oxygens of the three catecholate groups. researchgate.net |

| [Fe(H₃Ent)]⁰ | Acidic | Tris-salicylate | Fe(III) is coordinated by the ortho-hydroxyl oxygen and the amide oxygen of each arm following protonation of the meta-hydroxyl groups. nih.gov |

Influence of Protonation on Iron Release Potential

The pH-driven shift from a catecholate to a salicylate coordination mode has a profound impact on the stability of the ferric complex and its susceptibility to iron release. The tris-catecholate form, [Fe(Ent)]³⁻, is exceptionally stable, and at neutral pH, it is resistant to iron release through reduction. nih.gov

However, the protonation of the complex and the subsequent transformation to the tris-salicylate form, [Fe(H₃Ent)]⁰, significantly facilitates the reduction of the ferric ion. nih.gov This makes the release of iron from the siderophore much more feasible under acidic conditions. nih.govresearchgate.net The ferric salicylate complexes exhibit quasi-reversible reduction potentials ranging from -89 mV to -551 mV relative to the normal hydrogen electrode (NHE). nih.govfigshare.comsemanticscholar.org This supports the viability of a low-pH iron release mechanism that could be facilitated by biological reductants within the cell. nih.govfigshare.comsemanticscholar.org This protonation-induced destabilization is a key aspect of the iron release pathway for enterobactin and its synthetic analogues that are not subject to the primary enzymatic degradation pathway. acs.org

Biosynthesis and Genetic Regulation of Enterobactin

Nonribosomal Peptide Synthetase (NRPS) Pathways

The assembly of enterobactin (B1671361) occurs via a nonribosomal peptide synthetase (NRPS) mechanism. NRPSs are large, multienzyme complexes that synthesize peptides without the use of ribosomes. nih.govwikipedia.org This system allows for the incorporation of non-proteinogenic amino acids and modifications, leading to a diverse array of natural products. nih.gov The enterobactin NRPS is a multi-protein complex that functions as a two-module assembly line to produce the final cyclic trilactone structure. nih.gov

The biosynthesis of enterobactin begins with chorismate, a key intermediate derived from the shikimic acid pathway. researchgate.net The process can be divided into two main stages: the formation of the catecholate precursor, 2,3-dihydroxybenzoic acid (DHB), and its subsequent assembly with L-serine to form enterobactin. nih.gov

The conversion of chorismate to DHB involves a series of enzymatic reactions:

Chorismate to Isochorismate: The enzyme Isochorismate synthase (EntC) catalyzes the conversion of chorismate into isochorismate. researchgate.netnih.gov

Isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate (2,3-diDHB): The isochorismatase domain of the bifunctional enzyme EntB cleaves isochorismate to produce 2,3-diDHB and pyruvate. researchgate.netnih.gov

2,3-diDHB to 2,3-Dihydroxybenzoic acid (DHB): The enzyme 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA) catalyzes the oxidation of 2,3-diDHB to form DHB. researchgate.netnih.gov

Once DHB is synthesized, it enters the NRPS assembly line to be condensed with L-serine.

The final assembly of enterobactin from DHB and L-serine is carried out by a set of core enzymes. The genes encoding these enzymes, entA through entF, are clustered together. researchgate.net

EntD: This enzyme is a 4'-phosphopantetheinyl transferase. It plays a crucial role in activating the carrier protein domains of both EntB and EntF by transferring the 4'-phosphopantetheine (B1211885) moiety from coenzyme A. uniprot.orgresearchgate.net This post-translational modification is essential for the carrier domains to become competent for substrate binding and transport. uniprot.org

EntE: EntE is a 2,3-dihydroxybenzoate-AMP ligase. It functions as a standalone adenylation (A) domain that activates DHB by adenylating it in an ATP-dependent reaction. nih.govnih.gov This activation prepares DHB for covalent attachment to the carrier protein.

EntB: EntB is a bifunctional protein. Its N-terminal domain possesses isochorismatase activity (as mentioned in 3.1.1). nih.govuniprot.org Its C-terminal domain functions as an aryl carrier protein (ArCP), which accepts the activated DHB from EntE. nih.govnih.gov The holo-form of the EntB ArCP domain, activated by EntD, is acylated with DHB-AMP to form DHB-holo-EntB. uniprot.org

EntF: EntF is a large, multidomain NRPS enzyme. It contains condensation (C), adenylation (A), and peptidyl carrier protein (PCP) domains, as well as a thioesterase (TE) domain for chain release. nih.govresearchgate.net The A domain of EntF specifically recognizes and activates L-serine. nih.gov The activated serine is then loaded onto the PCP domain. EntF catalyzes the condensation of three DHB-serine monomers and then cyclizes the resulting linear trimer to form the final enterobactin molecule. nih.govresearchgate.net

Table 1: Key Enzymes in Enterobactin Biosynthesis

| Enzyme | Gene | Function |

|---|---|---|

| Isochorismate synthase | EntC | Converts chorismate to isochorismate. researchgate.net |

| 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase | EntA | Oxidizes 2,3-diDHB to 2,3-dihydroxybenzoate (DHB). researchgate.net |

| Enterobactin synthase component B | EntB | Bifunctional: N-terminal isochorismatase and C-terminal aryl carrier protein (ArCP). nih.govuniprot.org |

| Enterobactin synthase component D | EntD | 4'-phosphopantetheinyl transferase; activates EntB and EntF. uniprot.org |

| 2,3-dihydroxybenzoate-AMP ligase | EntE | Adenylates and activates DHB. nih.gov |

Transcriptional and Post-Transcriptional Regulation of Siderophore Production

The production of siderophores like enterobactin is tightly regulated to prevent iron overload, which can be toxic to the cell. wikipedia.org This regulation primarily occurs at the transcriptional level and is governed by the intracellular iron concentration.

The primary regulator of iron homeostasis in many bacteria is the Ferric Uptake Regulator (Fur) protein. wikipedia.orgnih.gov Fur functions as a transcriptional repressor that is responsive to intracellular iron levels. igem.org

The mechanism of Fur regulation is as follows:

High Iron Conditions: When intracellular iron levels are sufficient, ferrous iron (Fe²⁺) acts as a corepressor, binding to the Fur protein. nih.govigem.org This binding induces a conformational change in Fur, causing it to dimerize. igem.org The Fur-Fe²⁺ complex then binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of target genes, including the ent operon. wikipedia.orgigem.org This binding physically blocks the RNA polymerase from initiating transcription, thereby repressing the synthesis of enterobactin and other iron acquisition systems. nih.govresearchgate.net

Low Iron Conditions: Under iron-depleted conditions, Fe²⁺ dissociates from the Fur protein. Apo-Fur (Fur without bound iron) undergoes a conformational change that prevents it from binding to the Fur box. wikipedia.org The repression is lifted, allowing for the transcription of the ent genes and subsequent production of enterobactin. nih.gov

This system ensures that the energetically expensive process of siderophore synthesis is only activated when iron is scarce. nih.gov

In Gram-positive bacteria, such as Corynebacterium diphtheriae, a functional homolog of Fur, known as the Diphtheria Toxin Regulator (DtxR), controls iron-dependent gene expression. nih.govasm.org DtxR was first identified as the repressor for the diphtheria toxin gene but is now recognized as a global regulator of iron metabolism, including the synthesis of its own siderophores. nih.govnih.gov

Like Fur, DtxR is a metal-activated repressor. It forms a dimer and utilizes Fe²⁺ as a corepressor to bind to specific operator sites in the promoter regions of iron-regulated genes, thereby inhibiting their transcription. nih.govasm.org Homologs of DtxR, such as IdeR in Mycobacterium tuberculosis, are found across a diverse range of bacteria and perform a similar function in regulating iron uptake and siderophore production in response to iron availability. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Ferric enterobactin ion |

| Enterobactin |

| Ferric iron |

| Chorismate |

| Isochorismate |

| 2,3-dihydroxybenzoic acid (DHB) |

| L-serine |

| Pyruvate |

| 2,3-dihydro-2,3-dihydroxybenzoate (2,3-diDHB) |

| 2,3-dihydroxybenzoyl-AMP |

| Coenzyme A |

Mechanisms of Ferric Enterobactin Ion Transport into Bacterial Cells

Outer Membrane Receptor-Mediated Uptake

The initial and highly specific step in the uptake of the ferric enterobactin (B1671361) ion is its recognition and binding by dedicated receptor proteins located in the outer membrane of the bacterial cell. k-state.edu These receptors are not simple pores but are complex molecular machines that facilitate the active transport of their substrate into the periplasm. k-state.edu

The transport of ferric enterobactin across the outer membrane is an active process that requires energy, as it often occurs against a concentration gradient. k-state.edunih.gov This energy is not derived from ATP hydrolysis at the outer membrane but is transduced from the proton motive force of the inner membrane. wikipedia.orgoup.com This energy transduction is mediated by the TonB-ExbB-ExbD complex, a multiprotein system located in the inner membrane. nih.govnih.gov

The TonB protein, anchored in the inner membrane, spans the periplasm and physically interacts with the outer membrane receptors. nih.govfigshare.com This interaction is crucial for initiating the conformational changes in the receptor necessary for the translocation of the ferric enterobactin complex. k-state.eduproteopedia.org The ExbB and ExbD proteins are thought to stabilize TonB and harness the proton motive force to energize its activity. asm.org The entire system, comprising the outer membrane receptor and the TonB-ExbB-ExbD complex, is collectively known as a TonB-dependent transport system. k-state.edunih.gov

Several outer membrane receptors are responsible for the uptake of ferric enterobactin and other siderophores. Among the most well-characterized are FepA in Escherichia coli, PfeA in Pseudomonas aeruginosa, and others like FhuA and FecA which, while primarily receptors for other siderophores, provide valuable comparative insights into the transport mechanism. wikipedia.orgnih.govasm.org These receptors are ligand-gated porins, meaning they form a channel that is normally closed and only opens upon binding of the specific ligand. k-state.eduk-state.edu

Structurally, these receptors share a common architecture: a 22-stranded β-barrel that traverses the outer membrane, forming a pore. wikipedia.orgnih.govresearchgate.net The interior of this barrel is occluded by a globular N-terminal domain, often referred to as the "plug" or "cork" domain. wikipedia.orgresearchgate.netnih.gov This plug domain effectively blocks the channel, preventing the passive diffusion of molecules. nih.govresearchgate.net

| Receptor | Organism | Primary Ligand | Reference |

| FepA | Escherichia coli | Ferric enterobactin | wikipedia.org |

| PfeA | Pseudomonas aeruginosa | Ferric enterobactin | asm.orgnih.gov |

| FhuA | Escherichia coli | Ferrichrome | nih.gov |

| FecA | Escherichia coli | Ferric citrate | nih.gov |

The transport of ferric enterobactin through its receptor is a dynamic process that involves significant conformational changes. nih.gov The binding of the ferric enterobactin complex to the extracellular loops of the receptor initiates a signaling cascade that is transmitted to the N-terminal plug domain. nih.govresearchgate.net This signal, coupled with the energy provided by the TonB complex, is thought to induce a conformational change in the plug domain, leading to the opening of the channel and allowing the passage of the siderophore into the periplasm. k-state.edunih.govresearchgate.net This "gated" mechanism ensures that the outer membrane remains impermeable to other molecules while specifically allowing the uptake of the essential iron-siderophore complex. k-state.edunih.gov

The extracellular loops of the outer membrane receptors play a critical role in the initial recognition and binding of the ferric enterobactin complex. wikipedia.orgnih.govresearchgate.net These loops are often long and flexible, providing a large surface area for interaction with the siderophore. nih.govresearchgate.netnih.gov Specific amino acid residues within these loops form a high-affinity binding pocket that is highly selective for the ferric enterobactin complex. wikipedia.org

The N-terminal domain, or plug domain, is essential for the transport process and for maintaining the integrity of the outer membrane. wikipedia.orgproteopedia.orgnih.gov It contains a conserved sequence near its N-terminus known as the "TonB box," which is the site of interaction with the TonB protein. wikipedia.orgproteopedia.org Mutations in this region can abolish the interaction with TonB and prevent the transport of ferric enterobactin. proteopedia.org The plug domain also contributes to the binding of the ligand and is believed to undergo a significant conformational rearrangement to open the transport channel. nih.govnih.gov

The binding of ferric enterobactin to its receptor triggers a series of conformational changes that are essential for transport. k-state.eduresearchgate.net Upon binding, the extracellular loops are thought to close over the ligand, sequestering it from the external environment. researchgate.netnih.gov This initial binding event is believed to induce a signal that is transmitted through the β-barrel to the periplasmic side of the receptor. nih.gov

This signal is thought to promote the interaction of the receptor's TonB box with the TonB protein. proteopedia.org The subsequent energy input from the TonB complex then drives a major conformational change in the N-terminal plug domain, which is thought to either partially unfold or be displaced, thereby opening a channel through which the ferric enterobactin complex can enter the periplasm. k-state.edunih.govresearchgate.net Studies on FhuA have shown that while ligand binding causes some initial structural changes, a more significant rearrangement occurs upon interaction with TonB. nih.govresearchgate.net

The interaction between the outer membrane receptors and ferric enterobactin is characterized by high specificity and affinity. nih.govnih.gov The binding pocket formed by the extracellular loops is precisely shaped to accommodate the ferric enterobactin complex, and specific chemical interactions, such as hydrogen bonds and electrostatic interactions, contribute to the high affinity. wikipedia.orgresearchgate.net This high affinity allows the bacteria to scavenge iron even when it is present at very low concentrations in the environment. wikipedia.org

Research has shown that the receptor FepA binds ferric enterobactin with a high affinity, with dissociation constants (Kd) in the nanomolar range. nih.govnih.gov The specificity is such that even small modifications to the enterobactin molecule can significantly reduce or abolish binding. nih.govnih.gov This ensures that the bacterium expends energy only to transport the correct and most effective iron chelator.

| Receptor | Ligand | Dissociation Constant (Kd) | Reference |

| FepA | Ferric enterobactin | ≤ 100 nM | nih.gov |

| FepB (Periplasmic) | Ferric enterobactin | 30 nM | nih.gov |

| FepB (Periplasmic) | Ferric enantioenterobactin | 15 nM | nih.gov |

Energy Transduction via TonB-ExbB-ExbD Complex

The transport of ferric enterobactin across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD complex, a well-characterized energy transduction system. nih.govoup.com This complex couples the proton motive force (PMF) of the cytoplasmic membrane to the outer membrane transporter, FepA, to drive the translocation of the ferric enterobactin complex into the periplasm. pnas.orgasm.org

The TonB-ExbB-ExbD system is composed of three proteins:

TonB: An inner membrane-anchored protein that spans the periplasm and physically interacts with the outer membrane transporter FepA. nih.govfigshare.com It is believed that upon energization, TonB undergoes a conformational change that is transmitted to FepA, inducing a conformational change in the transporter that allows the passage of ferric enterobactin. asm.orgsemanticscholar.org

ExbB and ExbD: These are inner membrane proteins that form a complex with TonB. nih.govasm.org They are thought to harness the proton motive force and transmit the energy to TonB. asm.orgsemanticscholar.org ExbB forms a pentameric channel-like structure in the inner membrane, while ExbD is believed to be involved in regulating the activity of the complex. asm.org

The interaction between the TonB-ExbB-ExbD complex and outer membrane transporters like FepA is crucial for the uptake of not only ferric enterobactin but also other essential nutrients like vitamin B12 and other siderophores. oup.com Mutations in the genes encoding any of the components of this complex can lead to a deficiency in ferric enterobactin uptake. oup.com

| Protein | Location | Proposed Function |

|---|---|---|

| TonB | Inner membrane, Periplasm | Transmits energy from the inner membrane to the outer membrane transporter (FepA). nih.govfigshare.com |

| ExbB | Inner membrane | Forms a complex with TonB and ExbD; involved in harnessing the proton motive force. nih.govasm.org |

| ExbD | Inner membrane | Forms a complex with TonB and ExbB; thought to regulate the energy transduction process. nih.govasm.org |

Periplasmic and Inner Membrane Translocation

Once ferric enterobactin has been transported across the outer membrane into the periplasmic space, it is captured by a specific periplasmic binding protein and delivered to an ATP-binding cassette (ABC) transporter in the inner membrane for translocation into the cytoplasm.

The affinity of FepB for ferric enterobactin is high, with a dissociation constant (Kd) in the nanomolar range, ensuring efficient capture of the siderophore in the periplasm. nih.govresearchgate.net

| Ligand | Dissociation Constant (Kd) | Reference |

|---|---|---|

| Ferric enterobactin | ~30 nM | pnas.orgnih.gov |

| Ferric enantioenterobactin | ~15 nM | researchgate.net |

| Enterobactin (apo-siderophore) | ~60 nM | nih.govresearchgate.net |

The final step in the transport of ferric enterobactin into the cytoplasm is mediated by an ATP-binding cassette (ABC) transporter system located in the inner membrane. pnas.orgwikipedia.org This transporter is composed of the proteins FepC, FepD, and FepG. wikipedia.orguniprot.orguniprot.org The FepB protein, carrying the ferric enterobactin, delivers its cargo to this ABC transporter. pnas.org

The components of the ferric enterobactin ABC transporter have distinct roles:

FepC: This protein is the ATP-binding component, or ATPase, of the transporter. pnas.orguniprot.orgebi.ac.uk It is located on the cytoplasmic side of the inner membrane and is responsible for hydrolyzing ATP to provide the energy required for the translocation of ferric enterobactin across the membrane. pnas.orguniprot.org

FepD and FepG: These are the transmembrane permease subunits that form the channel through which ferric enterobactin passes. pnas.orguniprot.org They are integral membrane proteins that create the pathway for the siderophore to move from the periplasm into the cytoplasm. uniprot.org

The entire complex, FepBDGC, works in concert to ensure the specific and efficient uptake of ferric enterobactin. uniprot.orguniprot.org The energy from ATP hydrolysis by FepC drives the conformational changes in FepD and FepG necessary to move the siderophore across the inner membrane. uniprot.org

Intracellular Iron Release and Metabolism

Once inside the cytoplasm, the highly stable ferric enterobactin complex must be disrupted to release the iron for cellular use. Bacteria employ two primary mechanisms to achieve this: enzymatic hydrolysis of the siderophore backbone and reduction of the ferric iron to its more labile ferrous state.

The primary mechanism for iron release from ferric enterobactin is the enzymatic degradation of the enterobactin molecule itself. pnas.orgwikipedia.org This is carried out by cytoplasmic esterases, with the best-characterized being the ferric enterobactin esterase, Fes. pnas.orguniprot.org The fes gene product catalyzes the hydrolysis of the three ester bonds in the cyclic trilactone backbone of enterobactin. uniprot.orgnih.gov This cleavage linearizes and ultimately breaks down the siderophore into three 2,3-dihydroxybenzoyl-L-serine units, which drastically reduces its affinity for iron, leading to the release of the metal ion. wikipedia.orguniprot.org

Fes can hydrolyze both ferric enterobactin and the iron-free enterobactin. nih.govresearchgate.net Interestingly, some studies have shown that Fes exhibits a greater activity on the free ligand. nih.gov In addition to Fes, other esterases such as IroE have been identified, particularly in pathogenic strains of E. coli. nih.gov IroE is also capable of hydrolyzing enterobactin and its glucosylated derivatives (salmochelins). nih.govresearchgate.net While both Fes and IroE can hydrolyze ferric enterobactin, they show different substrate preferences and catalytic efficiencies. nih.gov

| Enzyme | Primary Substrate Preference | Proposed Role | Reference |

|---|---|---|---|

| Fes | Ferric Enterobactin (more efficient hydrolysis than apo-enterobactin) | Primary cytoplasmic esterase for iron release from ferric enterobactin. | nih.gov |

| IroE | Apo-siderophores | May be involved in hydrolyzing apo-enterobactins during export. | nih.gov |

In conjunction with enzymatic hydrolysis, the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) is a critical step in its release and subsequent metabolic availability. wikipedia.org The ferric enterobactin complex has a very low reduction potential (around -750 mV at pH 7), which makes direct reduction by physiological reducing agents highly unfavorable. nih.gov

However, the hydrolysis of the enterobactin backbone by esterases like Fes significantly alters the coordination environment of the iron, making it more susceptible to reduction. nih.govnih.gov The cleavage of the ester bonds leads to a less stable complex, facilitating the reduction of Fe³⁺ to Fe²⁺. nih.gov Although a specific ferric enterobactin reductase enzyme has not been definitively identified, the reduction of iron is tightly coupled to the hydrolysis of the siderophore. wikipedia.orgnih.gov This combined action of hydrolysis and reduction ensures the efficient release of iron from the extremely stable ferric enterobactin complex, making it available for incorporation into various metabolic pathways and iron-containing proteins. nih.govsemanticscholar.org

Alternative or Secondary Pathways for Iron Dissociation

While the primary mechanism for iron release from ferric enterobactin within the bacterial cytoplasm is the enzymatic hydrolysis of the siderophore's trilactone backbone by the ferric enterobactin esterase (Fes), evidence suggests the existence of alternative or secondary pathways. pnas.orgnih.gov Research using synthetic analogs of enterobactin that are resistant to this enzymatic cleavage has shown they can still deliver iron to the cell, albeit at a lower efficiency (around 5%) compared to enterobactin itself. pnas.orgnih.gov This indicates that bacteria can utilize other mechanisms to liberate the tightly bound iron.

One proposed secondary pathway involves the reduction of the ferric (Fe³⁺) ion to its ferrous (Fe²⁺) state. nih.gov Siderophores generally have a much lower affinity for Fe²⁺, leading to the release of the iron. researchgate.net However, the reduction potential of the ferric enterobactin complex at neutral pH is approximately -750 mV (vs. NHE at pH 7), which is well below the range of common physiological reducing agents. nih.gov This makes direct reduction an unlikely mechanism under normal cytoplasmic conditions.

However, the reduction potential of the ferric enterobactin complex is highly dependent on pH. wikipedia.org Protonation of the complex at lower pH values makes the reduction of iron significantly more favorable. nih.gov Studies have shown the reduction potential changes with pH, as detailed in the table below.

| pH | Reduction Potential (vs. NHE) |

|---|---|

| 6.0 | -0.57 V |

| 7.4 | -0.79 V |

| >10.4 | -0.99 V |

This pH-dependent reduction suggests that in specific acidic microenvironments within the cell, the reduction of Fe³⁺ could become a viable iron release strategy, complementing the primary hydrolytic pathway. nih.govwikipedia.org

Siderophore Shuttle Mechanisms

A "siderophore shuttle" model has been proposed as another mechanism for iron transport, particularly for receptors with relatively low affinity for their ferric-siderophore complexes. pnas.org In contrast to the high-affinity binding observed for ferric enterobactin to its FepA receptor (with a dissociation constant, Kd, lower than 0.1 nM), some siderophore transport systems operate with significantly lower affinities. pnas.org

The shuttle mechanism involves the following proposed steps:

An iron-free siderophore is initially bound to the outer membrane receptor protein. pnas.org

A second, iron-loaded siderophore from the extracellular environment binds to the receptor. pnas.org

A key step in the process is the exchange of the iron atom from the newly arrived ferric-siderophore to the siderophore already bound to the receptor. pnas.orgresearchgate.net

This iron exchange is thought to trigger a conformational change in the receptor, powered by the TonB complex, which then translocates the now iron-loaded siderophore (the one that was originally iron-free) into the periplasm. pnas.orgresearchgate.net

The siderophore that delivered the iron remains bound to the receptor, ready to accept iron from the next incoming ferric-siderophore, thus completing the shuttle cycle. pnas.orgresearchgate.net

This model presents a paradigm where the siderophore ligand itself shuttles back and forth across the membrane, with iron exchange at the cell surface being a critical part of the transport process. pnas.org This contrasts with the more conventional model for ferric enterobactin, where the entire intact ferric-siderophore complex is transported across the outer membrane into the periplasm. nih.govnih.gov While primarily described for other siderophore systems, this shuttle mechanism represents a known strategy in microbial iron acquisition. nih.gov

Interactions of Ferric Enterobactin Ion in Host Pathogen Dynamics

Microbial Iron Acquisition as a Virulence Determinant

Iron is an indispensable nutrient for most bacteria, serving as a vital cofactor in numerous cellular processes. However, within a host, the concentration of free ferric iron is kept exceedingly low, on the order of 10⁻²⁴ M, primarily through sequestration by host proteins. nih.gov To overcome this iron-limited environment, pathogenic bacteria have developed aggressive iron acquisition strategies, the most prominent of which is the production and secretion of high-affinity iron chelators known as siderophores. nih.govnih.gov

Enterobactin (B1671361), a cyclic triscatechol siderophore, is one of the most powerful siderophores known, exhibiting an exceptionally high affinity for ferric iron (K = 10⁵² M⁻¹). wikipedia.org This remarkable binding capacity allows bacteria to effectively scavenge iron from the host environment, even outcompeting host iron-binding proteins like transferrin. nih.govwikipedia.org The ability to acquire iron via siderophores like enterobactin is a significant virulence factor for a wide range of pathogenic bacteria, including Escherichia coli, Klebsiella pneumoniae, and Salmonella typhimurium. nih.govnih.gov By securing this essential nutrient, pathogens can proliferate and establish infections. The ferric enterobactin complex is then recognized by specific outer membrane receptors on the bacterial surface, such as FepA in E. coli, and actively transported into the cell. nih.govimrpress.com

Host Nutritional Immunity Strategies

In response to microbial invasion, hosts employ a defense mechanism known as nutritional immunity, which aims to limit the availability of essential nutrients like iron to invading pathogens. nih.gov A key component of this strategy is the sequestration of iron by host proteins, thereby creating an iron-depleted environment that inhibits bacterial growth. nih.gov

A more targeted approach of nutritional immunity involves the protein Siderocalin, also known as Lipocalin-2 (Lcn2) or Neutrophil Gelatinase-Associated Lipocalin (NGAL). nih.govwikipedia.org Unlike general iron-binding proteins, Siderocalin specifically recognizes and binds to ferric siderophore complexes, particularly ferric enterobactin. nih.govnih.gov This action directly counteracts the bacterial iron acquisition system by intercepting the iron-laden siderophore before it can be re-internalized by the pathogen. nih.govplos.org

Siderocalin functions by sequestering the entire ferric enterobactin complex within a specialized binding pocket, or calyx. nih.govwikipedia.org This binding prevents the bacterial outer membrane receptors from recognizing and transporting the complex, effectively starving the bacteria of iron. nih.gov Research has shown that Siderocalin can bind to both the ferric and the iron-free (aferric) forms of enterobactin, suggesting a dual mechanism of action: not only does it capture iron already scavenged by bacteria, but it may also prevent the siderophore from acquiring iron in the first place. nih.govacs.org

The effectiveness of Siderocalin as an antibacterial protein hinges on its ability to compete with bacterial receptors for ferric enterobactin. Studies have demonstrated that the binding affinity of Siderocalin for ferric enterobactin is remarkably high, with a dissociation constant (Kd) in the low nanomolar range (0.41 nM). researchgate.net This affinity is comparable to that of the cognate bacterial outer membrane receptor, FepA, in Escherichia coli. nih.gov This competitive binding affinity allows Siderocalin to effectively intercept the ferric enterobactin complex and disrupt bacterial iron uptake.

| Molecule | Binding Partner | Affinity (Kd) |

|---|---|---|

| Siderocalin (Lipocalin-2/NGAL) | Ferric Enterobactin | 0.41 nM |

| FepA (E. coli receptor) | Ferric Enterobactin | Comparable to Siderocalin |

X-ray crystallography has revealed the structural basis for the specific recognition of ferric enterobactin by Siderocalin. nih.gov The binding pocket, or calyx, of Siderocalin is lined with positively charged amino acid residues, including Arginine 81, Lysine 125, and Lysine 134. nih.govnih.gov These residues form a network of electrostatic and cation-π interactions with the catecholate rings of the enterobactin molecule. nih.govwikipedia.org The ferric enterobactin complex fits snugly within this calyx, which is a key feature of the lipocalin protein family. nih.govwikipedia.org The specificity of this interaction is crucial for Siderocalin's function as a component of the innate immune system. nih.gov

While Siderocalin provides a specific defense against catecholate siderophores, the host also employs a broader strategy of iron limitation through other iron-binding proteins. Transferrin, found in blood plasma, and lactoferrin, present in mucosal secretions and neutrophils, are key players in this general iron-withholding defense. nih.govresearchgate.net These proteins bind ferric iron with high affinity, maintaining the extremely low concentration of free iron in the host. nih.govresearchgate.net Although enterobactin can strip iron from transferrin, the combined effect of these host proteins creates a highly challenging environment for bacterial iron acquisition. nih.govnih.gov This general iron sequestration complements the targeted action of Siderocalin, forming a multi-layered defense against invading pathogens.

Siderocalin (Lipocalin-2/NGAL) as an Innate Immune Protein

Bacterial Counter-Strategies and Immune Evasion

In the intricate battle for essential nutrients, pathogenic bacteria have evolved sophisticated counter-strategies to overcome host-imposed iron limitation, a key component of nutritional immunity. The host sequesters iron to restrict bacterial growth, often by employing proteins like lipocalin-2, which specifically binds and neutralizes the primary bacterial siderophore, enterobactin. In response, bacteria have developed a multifaceted arsenal (B13267) of immune evasion tactics centered around the acquisition and utilization of ferric enterobactin and other iron sources. These strategies include modifying their own siderophores to render them unrecognizable to host defenses, producing a diverse repertoire of alternative iron-chelating molecules, enzymatically degrading host immune factors or their own siderophores to facilitate iron uptake, and integrating their iron acquisition systems with other stress response pathways.

Siderophore Modification (e.g., Glycosylation to Salmochelin)

One of the most elegant bacterial counter-strategies to host nutritional immunity is the chemical modification of enterobactin to produce salmochelins. This process, primarily observed in pathogenic strains of Escherichia coli and Salmonella, involves the glycosylation of enterobactin. nih.govmicrobiomesignatures.com This structural alteration is a direct response to the host's deployment of lipocalin-2, a protein that effectively sequesters ferric enterobactin, thereby preventing bacteria from utilizing this high-affinity iron acquisition system. conicet.gov.aroup.com

The addition of glucose moieties to the enterobactin backbone creates steric hindrance, which blocks the binding of the siderophore to the calyx of lipocalin-2. conicet.gov.ar This modification transforms enterobactin into a "stealth" siderophore that evades host recognition while retaining its ability to chelate iron. The biosynthesis and transport of salmochelins are encoded by the iroA gene cluster, which includes genes for the glucosyltransferase (iroB), and transport proteins (iroC, iroD, iroE, and iroN). nih.govasm.org

The production of salmochelins provides a significant virulence advantage. By circumventing lipocalin-2, pathogenic bacteria can continue to scavenge iron in the host environment, a critical factor for their survival and proliferation. researchgate.netresearchgate.net This strategy highlights the co-evolutionary arms race between host and pathogen, where the host develops a defense mechanism, and the pathogen, in turn, evolves a counter-measure.

| Siderophore | Modification | Producing Bacteria (Examples) | Mechanism of Immune Evasion |

| Enterobactin | None | Many enteric bacteria | Susceptible to sequestration by lipocalin-2 |

| Salmochelin | Glycosylation | Pathogenic E. coli, Salmonella | Steric hindrance prevents binding to lipocalin-2 |

Production of Alternative Siderophores (e.g., Aerobactin (B1664392), Yersiniabactin)

In addition to modifying enterobactin, many pathogenic bacteria have evolved the ability to produce entirely different siderophores with distinct chemical structures that are not recognized by lipocalin-2. This diversification of iron acquisition systems provides a crucial advantage in overcoming host defenses. Among the most well-characterized alternative siderophores are aerobactin and yersiniabactin (B1219798).

Aerobactin, a hydroxamate-type siderophore, is a key virulence factor for hypervirulent strains of Klebsiella pneumoniae and other pathogenic Enterobacteriaceae. microbiomesignatures.comresearchgate.net Unlike the catechol-type enterobactin, aerobactin is not bound by lipocalin-2, allowing bacteria to effectively acquire iron in the host. researchgate.net In some pathogenic contexts, aerobactin has been shown to be more critical for virulence than enterobactin or salmochelin. microbiomesignatures.comresearchgate.net

Yersiniabactin, a mixed-type siderophore containing a phenolate (B1203915) and a thiazolidine (B150603) ring, is produced by Yersinia species and some pathogenic strains of E. coli. nih.gov Similar to aerobactin, yersiniabactin is not recognized by lipocalin-2 and plays a significant role in the pathogenesis of infections caused by these bacteria. nih.gov The production of these alternative siderophores demonstrates a strategy of redundancy and versatility in bacterial iron acquisition, ensuring that if one system is compromised by the host immune response, others can compensate.

| Siderophore | Chemical Class | Producing Bacteria (Examples) | Role in Virulence |

| Aerobactin | Hydroxamate | Klebsiella pneumoniae, E. coli | Evades lipocalin-2; critical for systemic infection. researchgate.net |

| Yersiniabactin | Mixed (Phenolate/Thiazolidine) | Yersinia spp., pathogenic E. coli | Evades lipocalin-2; essential for dissemination from the initial infection site. nih.gov |

Enzymatic Degradation of Host Immune Factors or Siderophores (e.g., IroE)

Another sophisticated bacterial strategy involves the enzymatic modification or degradation of siderophores, which can facilitate iron release and uptake through alternative pathways. The iro gene cluster, responsible for salmochelin synthesis and transport, also encodes for esterases such as IroE. nih.gov IroE is a periplasmic enzyme that can cleave the trilactone backbone of both salmochelin and enterobactin. nih.govnih.gov

This enzymatic degradation is crucial for an alternative iron uptake pathway mediated by the inner membrane transporter IroC. microbiomesignatures.comnih.gov While the canonical FepBDGC transporter imports the intact ferric enterobactin complex into the cytoplasm, the IroC transporter appears to import the linearized degradation products generated by IroE. nih.gov This provides a level of redundancy in iron uptake, ensuring that iron can still be acquired even if the primary transport system is impaired. The activity of IroE on enterobactin suggests that bacteria can co-opt the host's sequestration of this siderophore, degrading the captured molecule to liberate iron for their own use. nih.gov

| Enzyme | Location | Substrate(s) | Function |

| IroE | Periplasm | Salmochelin, Ferric Salmochelin, Enterobactin, Ferric Enterobactin | Degrades siderophores into linear products for uptake via the IroC transporter. nih.govnih.gov |

Interplay with Other Stress Responses (e.g., Copper Homeostasis)

The bacterial response to iron limitation does not occur in isolation but is intricately linked with other cellular stress responses, notably the management of toxic metal ions like copper. There is a significant interplay between iron and copper homeostasis in bacteria, as an excess of one metal can disrupt the balance of the other. nih.govnih.gov Copper stress has been shown to induce the expression of genes involved in iron uptake, suggesting that bacteria perceive copper toxicity, at least in part, as a state of iron starvation. nih.govoup.com

Excess copper can destabilize iron-sulfur clusters, which are essential cofactors for numerous enzymes. nih.govnih.gov This damage necessitates the synthesis of new iron-sulfur clusters, thereby increasing the demand for iron. Consequently, bacteria under copper stress upregulate their iron acquisition systems, including the production and uptake of enterobactin. oup.com This indicates that the ferric enterobactin system is not only a response to external iron limitation but also a crucial component of the bacterial defense against other environmental stressors.

However, the relationship is complex, as high concentrations of enterobactin can paradoxically increase copper toxicity by reducing Cu(II) to the more toxic Cu(I). conicet.gov.arnih.gov This dual role of enterobactin highlights the delicate balance bacteria must maintain in their metal homeostasis to survive within the host.

| Stressor | Effect on Iron Homeostasis | Bacterial Response | Reference |

| Copper Excess | Destabilization of iron-sulfur clusters, perceived iron starvation. | Upregulation of iron uptake systems, including enterobactin synthesis. | oup.comnih.gov |

| High Enterobactin Concentration | Reduction of Cu(II) to the more toxic Cu(I). | Increased sensitivity to copper toxicity. | conicet.gov.arnih.gov |

Advanced Research Methodologies and Computational Approaches

In Silico Modeling and Simulation Techniques

Computational modeling and simulation have become indispensable in elucidating the molecular intricacies of the ferric enterobactin (B1671361) complex. These methods allow for the investigation of its properties at an atomic level of detail, providing a powerful complement to experimental data.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of ferric enterobactin, DFT calculations have been instrumental in understanding the geometry, stability, and electronic properties of the complex.

DFT calculations have also been used to investigate the relative conformational stability of different binding modes of protonated ferric enterobactin. researchgate.net Furthermore, these calculations have been crucial in interpreting spectroscopic data by predicting electronic transitions. For instance, the calculated energy difference between molecular orbitals of different forms of the complex helps to explain the color changes observed upon protonation of ferric enterobactin. researchgate.net The calculated free energy of complexation for [Fe-Ent]³⁻ has been shown to be in close agreement with experimentally determined values, validating the computational approach. rsc.org

Table 1: Selected DFT Calculation Results for Ferric Enterobactin and Related Species

| Parameter | Species | Value | Reference |

| Average Fe-O bond length | [FeIII(Ent)]³⁻ | 2.00 Å | nih.gov |

| Average Fe-O bond length | [FeIII(H₃Ent)]⁰ | 1.98 Å | nih.gov |

| Calculated free energy of complexation (ΔG(sol)) | [Fe-Ent]³⁻ | -64.5 kcal mol⁻¹ | rsc.org |

| Experimental free energy of complexation (ΔG(sol)) | [Fe-Ent]³⁻ | -66.8 kcal mol⁻¹ | rsc.org |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the dynamic behavior of ferric enterobactin in different environments over time, providing insights into its flexibility and interactions.

MD simulations have been employed to study the interaction of ferric enterobactin with its transporter proteins, such as PfeA from Pseudomonas aeruginosa. researchgate.net These simulations, in conjunction with structural data, suggest a multi-step binding process and can reveal conformational changes in the transporter upon binding of the ferric enterobactin complex. researchgate.net Furthermore, MD simulations have been used to investigate the folding equilibria of enterobactin enantiomers and their binding affinity with various metal ions, including the ferric cation. researchgate.net These studies have shown that in an aqueous environment, the neutral form of enterobactin can exist in both folded and extended states, with the folded state being more stable due to favorable intramolecular interactions. researchgate.net

Protein-Ligand Docking Studies

Protein-ligand docking is a molecular modeling technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Docking studies have been crucial in understanding how ferric enterobactin is recognized and bound by various proteins.

These computational investigations have been used to explore the interactions of both the natural ferric enterobactin, [Fe(ent)]³⁻, and its synthetic enantiomer with enterobactin-binding proteins like Siderocalin (Scn) and the bacterial transporter FeuA. nih.gov Docking studies can predict the binding poses and estimate the binding energies of these complexes. For instance, the estimated binding energies for the two enantiomers of ferric enterobactin to Siderocalin were found to differ by less than 2.5 kcal mol⁻¹, which aligns with experimental observations of similar binding affinities. nih.gov

Interestingly, docking studies have revealed that the FeuA protein appears to be structurally preorganized to bind complexes with a specific chirality (Λ), and that it can distort the coordination of the naturally occurring Δ-chiral ferric enterobactin to fit its binding pocket. nih.gov

Mass Spectrometry-Based Structural Proteomics

Mass spectrometry (MS) has emerged as a powerful tool for studying the structure and interactions of proteins and their complexes, including those involving the ferric enterobactin ion. These techniques provide valuable information on binding stoichiometry, conformational changes, and interaction interfaces.

Native Mass Spectrometry

Native mass spectrometry is an analytical technique that allows for the study of intact protein complexes in the gas phase, preserving their non-covalent interactions. This method has been successfully applied to investigate the interaction between ferric enterobactin and the innate immune protein Siderocalin (Scn).

By analyzing the mass-to-charge ratio of the protein and its complex with ferric enterobactin, native MS can verify the molecular weight of the protein and determine the binding stoichiometry. researchgate.net Studies on the interaction of a linearized form of ferric enterobactin (Fe(III)-lin-Ent) with Siderocalin have shown the formation of a 1:1 complex. researchgate.net The mass shift observed upon binding directly corresponds to the mass of the ferric enterobactin ligand. researchgate.net

Table 2: Native Mass Spectrometry Data for Siderocalin (Scn) and its Complex with Ferric Linear Enterobactin (Fe(III)-lin-Ent)

| Species | Observed Mass Shift (Da) | Deduced Stoichiometry (Scn:Ligand) | Reference |

| Scn + Fe(III)-lin-Ent | 737.8 | 1:1 | researchgate.net |

Hydrogen-Deuterium Exchange

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a technique used to probe the conformation and dynamics of proteins in solution. It measures the rate at which backbone amide hydrogens exchange with deuterium (B1214612) in a deuterated buffer. This exchange rate is dependent on the solvent accessibility and hydrogen bonding of the amide protons, providing insights into protein structure and ligand binding.

HDX-MS has been utilized to map the binding interface between Siderocalin and ferric enterobactin. researchgate.net Upon binding of the ferric enterobactin complex, regions of the protein that become protected from the solvent will exhibit a lower rate of deuterium uptake. By analyzing the deuterium uptake of different peptide fragments of the protein, researchers can identify the specific regions involved in the interaction. researchgate.net These studies have provided localized, peptide-level structural information on the conformational changes that Siderocalin undergoes upon ligand binding, complementing the data obtained from other structural biology techniques. researchgate.net

Genetic and Biochemical Studies using Mutagenesis

Genetic and biochemical investigations employing mutagenesis have been instrumental in dissecting the intricate molecular mechanisms governing the transport and processing of the this compound. These powerful techniques allow for the precise alteration of amino acid residues within key proteins, enabling researchers to probe their specific roles in ligand binding, conformational changes, and enzymatic activity.

Site-directed mutagenesis, a technique that introduces specific nucleotide changes into a gene sequence, has been extensively applied to the fepA gene, which encodes the outer membrane receptor for ferric enterobactin. nih.gov Through the systematic substitution of amino acids, particularly within the protein's extracellular loops and the N-terminal plug domain, researchers have identified critical residues essential for the recognition and transport of the ferric enterobactin complex. For example, studies have revealed that mutations in the globular domain of FepA can prevent the transport of ligands and disrupt the crucial interaction with the TonB protein, which provides the energy for transport across the outer membrane. proteopedia.org

Furthermore, random mutagenesis strategies have been employed to generate a broader spectrum of mutations within fepA. By selecting for mutants resistant to colicins B and D, which also utilize FepA as a receptor, scientists have been able to isolate mutations that affect ferric enterobactin transport. These studies have pinpointed key regions, including the "TonB box," a conserved sequence involved in the interaction with TonB, and various extracellular loops that form the binding pocket for the ferric siderophore.

Biochemical analyses of these FepA mutants have provided quantitative insights into how specific amino acid changes impact function. For instance, some mutations have been shown to significantly decrease the binding affinity for ferric enterobactin, while others impair the transport process without affecting the initial binding event. This distinction suggests that different domains of the FepA protein are responsible for initial ligand recognition versus the subsequent translocation across the membrane.

Mutagenesis has also been a valuable tool in studying the cytoplasmic ferric enterobactin esterase, Fes. This enzyme is responsible for hydrolyzing the enterobactin backbone to release the chelated iron within the bacterial cytoplasm. Insertional mutagenesis of the fes gene has been shown to abolish the ability of Yersinia enterocolitica to grow in iron-limited conditions when relying on enterobactin. wikigenes.org While detailed site-directed mutagenesis studies of the Fes active site are less extensively documented in publicly available literature, the functional importance of this enzyme in the iron acquisition pathway is clearly established through these genetic approaches. wikigenes.orgnih.gov Deletion of the fes gene in E. coli results in a strain that is unable to utilize ferric enterobactin for growth in iron-depleted environments, a phenotype that has been crucial for the in vivo testing of de novo designed enzymes. researchgate.net

The combination of genetic manipulation through mutagenesis and subsequent biochemical characterization provides a powerful framework for understanding the structure-function relationships of the proteins involved in ferric enterobactin utilization.

| Gene | Protein Product | Function | Effect of Mutagenesis |

| fepA | FepA | Outer membrane receptor for ferric enterobactin | Altered ligand binding affinity and/or transport efficiency; disruption of TonB interaction. nih.govproteopedia.org |

| fes | Ferric enterobactin esterase | Cytoplasmic hydrolysis of enterobactin to release iron | Abolished growth on enterobactin as an iron source. wikigenes.orgnih.gov |

Development and Application of Synthetic Enterobactin Analogs

The chemical synthesis of enterobactin analogs has provided researchers with invaluable tools to investigate the molecular details of its recognition and transport. By systematically modifying the structure of the natural siderophore, it is possible to identify the key chemical features required for interaction with the bacterial iron acquisition machinery.

A central question in the study of ferric enterobactin transport is which parts of the molecule are recognized by the FepA receptor. Early studies utilizing synthetic analogs demonstrated that the coordinated catecholamide groups are essential for receptor binding. uni-muenchen.de Analogs in which the triserine (B1365512) macrocycle was replaced with different molecular scaffolds, such as 1,3,5-N,N',N''-tris-(2,3-dihydroxybenzoyl)-triaminomethylbenzene (MECAM), were still able to promote the growth of E. coli in iron-limited conditions, indicating that the lactone backbone is not a primary recognition element for the outer membrane receptor. bohrium.com

Further investigations with a variety of analogs, including TRENCAM, which substitutes the macrocyclic ring with a tertiary amine, confirmed that an unsubstituted catecholate iron coordination center is necessary for high-affinity binding to FepA. nih.gov Ferric TRENCAM was recognized by FepA with a dissociation constant (Kd) of approximately 27 nM, which is comparable to that of natural ferric enterobactin (around 17 nM). nih.gov In contrast, analogs with modifications to the chelating groups showed no significant binding or transport. nih.gov

Interestingly, the stereochemistry of the ferric enterobactin complex at the iron center appears to be crucial for transport but not for initial receptor binding. The natural form of ferric enterobactin possesses a delta-cis configuration around the iron ion. Synthetic enantioenterobactin, the mirror image of the natural siderophore, was found to be ineffective at promoting iron uptake in E. coli. nih.gov However, subsequent, more quantitative studies revealed that ferric enantioenterobactin binds to FepA with an affinity similar to the natural compound. nih.gov This suggests that while the receptor can bind both stereoisomers, the subsequent transport process is stereospecific. The periplasmic binding protein FepB also exhibits high affinity for both ferric enterobactin and its enantiomer, with Kd values of 30 nM and 15 nM, respectively. nih.gov

The primary mechanism for iron release from ferric enterobactin within the bacterial cytoplasm is the enzymatic hydrolysis of the siderophore's triserine lactone backbone by the Fes esterase. nih.gov To investigate the importance of this hydrolytic step, non-hydrolyzable analogs of enterobactin have been synthesized. These analogs typically replace the ester linkages of the macrocycle with more stable amide bonds or utilize a non-hydrolyzable scaffold altogether, such as in MECAM. bohrium.com

Studies have shown that these non-hydrolyzable analogs are significantly less effective at delivering iron to the bacterial cell compared to natural enterobactin. nih.gov For instance, some non-hydrolyzable synthetic analogs are only about 5% as effective in promoting bacterial growth. nih.gov This finding strongly supports the model that enzymatic degradation of the siderophore is the main pathway for iron release. The substantial reduction in iron delivery efficiency also implies the existence of a secondary, much less efficient pathway for iron release from the complex. nih.gov

A significant achievement in the field of computational biology and protein engineering has been the successful de novo design of enzymes capable of catalyzing specific chemical reactions. nih.govbiorxiv.org This approach has been applied to the hydrolysis of ferric enterobactin, providing a powerful demonstration of the potential of custom-designed biocatalysts.

Researchers have computationally designed and synthesized a novel enzyme, named Syn-F4, which bears no sequence or structural resemblance to the naturally occurring Fes enzyme. researchgate.net The design process starts with a theoretical model of the active site required to perform the desired catalysis, in this case, the hydrolysis of the ester bonds in ferric enterobactin. This idealized active site is then used as a template to search for protein scaffolds that can accommodate it.

Evolutionary and Comparative Perspectives of Ferric Enterobactin Systems

Conservation of Iron Acquisition Pathways Across Gram-Negative Bacteria

The ferric enterobactin (B1671361) transport system is a highly conserved pathway among a wide range of Gram-negative bacteria. This conservation underscores the fundamental importance of this iron acquisition strategy for bacterial survival. A key component of this system is the outer membrane receptor protein, FepA, which specifically recognizes and transports ferric enterobactin into the periplasm. nih.govk-state.edu Studies have shown that epitopes of FepA, particularly those buried within the outer membrane, are conserved across numerous bacterial genera. nih.gov This conservation of buried epitopes suggests a strong evolutionary pressure to maintain the structural integrity and function of the receptor.

Research utilizing monoclonal antibodies against Escherichia coli FepA has revealed immunological cross-reactivity with outer membrane proteins from a diverse array of Gram-negative bacteria, including Citrobacter, Edwardsiella, Enterobacter, Haemophilus, Hafnia, Morganella, Neisseria, Proteus, Providencia, Serratia, and Yersinia. nih.gov Furthermore, a significant majority—94% of the 18 different genera tested in one study—were capable of transporting ferric enterobactin, indicating the widespread functional conservation of this pathway. nih.gov This broad distribution highlights the evolutionary success of the ferric enterobactin system in enabling bacteria to thrive in iron-poor environments.

The transport of ferric enterobactin across the outer membrane is an active process that requires energy, which is supplied by the TonB-ExbB-ExbD complex located in the inner membrane. researchgate.net Following transport into the periplasm, the ferric enterobactin complex is shuttled to the inner membrane by the periplasmic binding protein FepB. Subsequently, the ABC transporter FepCDG facilitates its translocation into the cytoplasm. researchgate.net Inside the cytoplasm, the enzyme Fes hydrolyzes the enterobactin molecule to release the tightly bound iron. researchgate.net This multi-component pathway, from outer membrane receptor to cytoplasmic release, demonstrates a remarkable degree of conservation, reflecting its essential role in bacterial iron metabolism.

Comparative Analysis with Other Siderophore Types (e.g., Hydroxamates, Mixed-Type)

Siderophores are broadly classified based on the chemical nature of their iron-coordinating functional groups. Enterobactin is a catecholate-type siderophore, characterized by its three catechol groups that confer an exceptionally high affinity for ferric iron. nih.govnih.gov Other major classes of siderophores include hydroxamates and mixed-type siderophores, which employ different chemical moieties for iron chelation.

Catecholates vs. Hydroxamates:

| Feature | Catecholate Siderophores (e.g., Enterobactin) | Hydroxamate Siderophores (e.g., Desferrioxamine B) |

| Functional Group | Catechol | Hydroxamic acid |

| Iron Affinity | Extremely high (Kf > 1049) | High, but generally lower than catecholates |

| Producing Organisms | Primarily Gram-negative bacteria like E. coli and Salmonella researchgate.net | Produced by a wide range of bacteria and fungi |

| Susceptibility to Degradation | More susceptible to degradation by enzymes like phenol (B47542) oxidases and peroxidases plos.org | Generally more stable against oxidative degradation plos.org |

The distinct chemical properties of catecholates and hydroxamates influence their ecological roles and effectiveness in different environments. For instance, the high iron affinity of enterobactin makes it a superior iron scavenger in severely iron-limited conditions. However, its catechol nature also renders it more susceptible to enzymatic degradation in certain environments. plos.org In contrast, hydroxamate siderophores, while having a lower affinity for iron, exhibit greater stability against certain oxidative enzymes. plos.org

Mixed-Type Siderophores:

Some bacteria produce mixed-type siderophores that contain more than one type of iron-chelating group. For example, Azotobacter vinelandii can produce siderophores containing both catechol and hydroxamate moieties. nih.govresearchgate.net This strategy may provide a competitive advantage by allowing the bacterium to efficiently chelate iron under a broader range of environmental conditions.

Evolutionary Arms Race Between Host Defense and Bacterial Virulence Strategies

The high-affinity iron acquisition systems of bacteria, such as the ferric enterobactin system, are integral to their ability to cause disease. In response, vertebrate hosts have evolved a variety of defense mechanisms, collectively known as nutritional immunity, to restrict the availability of free iron and thereby limit bacterial growth. nih.govscispace.com This has led to an ongoing evolutionary arms race between host and pathogen.

Host strategies to sequester iron include the production of iron-binding proteins like transferrin and lactoferrin, which have a very high affinity for iron. asm.orgnih.gov This creates an environment where the concentration of free iron is incredibly low, estimated to be around 10-24 M in serum. asm.org To counteract this, pathogenic bacteria secrete siderophores like enterobactin, which can successfully compete with host iron-binding proteins for iron. scispace.com

The host has further evolved countermeasures specifically targeting siderophores. One such mechanism is the production of siderocalin (also known as lipocalin 2), a host protein that can bind and sequester ferric enterobactin, thereby preventing its uptake by bacteria. This effectively neutralizes the bacterial iron acquisition strategy. However, some pathogenic bacteria have, in turn, evolved mechanisms to evade siderocalin. For instance, certain strains of Salmonella can produce modified versions of enterobactin, known as "stealth" siderophores, which are not recognized by siderocalin. This constant back-and-forth of adaptation and counter-adaptation exemplifies the Red Queen Hypothesis, where both host and pathogen must continuously evolve to maintain their fitness. nih.gov

Future Directions and Emerging Research Areas

Unresolved Questions in Ferric Enterobactin (B1671361) Transport and Iron Release

Despite decades of research, the precise mechanisms governing the transport of ferric enterobactin across the bacterial cell envelope and the subsequent release of iron into the cytoplasm are not fully elucidated. The process is known to involve a series of proteins, but the intricate molecular choreography and the energetics of each step remain areas of active investigation.

The transport of ferric enterobactin across the outer membrane is mediated by the TonB-dependent transporter FepA. k-state.edu While the binding of ferric enterobactin to FepA is well-characterized, the subsequent translocation into the periplasm is less understood. k-state.edu It is known that this process is energized by the TonB-ExbB-ExbD complex located in the inner membrane, but the exact mechanism by which this energy is transduced to FepA to facilitate transport remains a key question. pnas.orgnih.gov Once in the periplasm, ferric enterobactin is bound by the periplasmic binding protein FepB, which delivers it to the inner membrane ABC transporter complex FepCDG for translocation into the cytoplasm. pnas.orgresearchgate.net The dynamics of this hand-off between FepA and FepB, and from FepB to the FepCDG complex, are still not fully resolved.

Inside the cytoplasm, the release of the tightly bound iron from enterobactin presents another significant challenge. The ferric enterobactin complex is incredibly stable, and its dissociation requires the action of the ferric enterobactin esterase (Fes), which linearizes the cyclic trilactone backbone of enterobactin, thereby reducing its affinity for iron. wikipedia.org However, there is evidence for a secondary, less efficient pathway for iron release from synthetic analogs of enterobactin that cannot be hydrolyzed, suggesting that other mechanisms may also be at play. nih.gov The potential role of iron reduction in facilitating its release from the linearized siderophore within the cytoplasm is an area requiring further investigation. researchgate.net

| Protein | Location | Known Function | Unresolved Questions |

|---|---|---|---|

| FepA | Outer Membrane | Binds and transports ferric enterobactin into the periplasm. pnas.org | The precise mechanism of TonB-dependent energy transduction for transport. k-state.edu |

| FepB | Periplasm | Binds ferric enterobactin in the periplasm and delivers it to the inner membrane transporter. pnas.org | The molecular details of the interaction and transfer of ferric enterobactin to FepCDG. |

| FepC, FepD, FepG | Inner Membrane | Form an ABC transporter complex that moves ferric enterobactin into the cytoplasm. researchgate.net | The specific roles of each subunit in the transport cycle. |

| TonB-ExbB-ExbD | Inner Membrane | Provides the energy for transport across the outer membrane. nih.gov | The mechanism of energy coupling to outer membrane transporters like FepA. |

| Fes (Ferric enterobactin esterase) | Cytoplasm | Hydrolyzes the enterobactin backbone to facilitate iron release. wikipedia.org | The existence and mechanism of secondary, non-hydrolytic iron release pathways. nih.gov |

Mechanisms of Metal-Centered Chirality Recognition in Biological Systems